1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Description
1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
- This compound is involved in the synthesis of various thieno[2,3-d]pyrimidine derivatives. For instance, Hirota et al. (1990) synthesized 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, including 6-ethoxycarbonyl derivatives, through the treatment of 6-chloro-5-formyluracil and 6-chloro-5-cyanouracil with ethyl 2-mercaptoacetate (Hirota, Kosaku, Shirahashi, Mitsuomi, Senda, Shigeo, Yogo, Motoi, 1990).
Chemical Reactions and Derivatives
- El‐Barbary et al. (1995) worked on synthesizing nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, indicating its role in the development of novel nucleoside analogs (El‐Barbary, A., El‐Brollosy, N. R., Pedersen, E., Nielsen, C., 1995).
Pharmaceutical and Biological Applications
Compounds derived from thieno[2,3-d]pyrimidine have been explored for their antibacterial properties. More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines and evaluated them for antibacterial properties, demonstrating the potential pharmaceutical applications of derivatives of this compound (More, R., Chandra, J., Nargund, S. L., Nargund, L. G., 2013).
Abbas et al. (2015) synthesized fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones from a related compound, 7,9-bis(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one, and evaluated their cytotoxic activity against breast and hepatocellular carcinoma cell lines, indicating the potential anticancer applications of these derivatives (Abbas, I. M., Gomha, S. M., Elaasser, M., Bazada K. A. Mabrouk, 2015).
Properties
IUPAC Name |
1-(2-ethoxyethyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-2-19-6-5-16-9-8-20-13(17)11(9)12(15-14(16)18)10-4-3-7-21-10/h3-4,7,12H,2,5-6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIQHLOEAVYQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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